molecular formula C14H12ClN3 B1381436 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine CAS No. 1545791-31-8

1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine

Cat. No. B1381436
CAS RN: 1545791-31-8
M. Wt: 257.72 g/mol
InChI Key: XRWYYFRAQIXZJP-UHFFFAOYSA-N
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Description

“1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C14H12ClN3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine”, involves various synthetic routes. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine” consists of a benzyl group attached to the 1-position of a 1,3-benzodiazol-2-amine ring, with a chlorine atom at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine” include a molecular weight of 257.72 . Other specific properties like boiling point, melting point, and solubility are not provided in the available literature.

Scientific Research Applications

Synthesis and Transformations

1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine and its derivatives have been extensively studied for their synthesis and transformation properties. For example, Dushamov et al. (2020) explored the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, a related compound, demonstrating its potential for creating various sulfonic acids, esters, and amides (Dushamov et al., 2020).

Antimicrobial Activity

The antimicrobial activity of benzodiazol-2-amine derivatives has been a significant area of research. Reddy and Reddy (2010) synthesized a series of novel benzimidazole derivatives and evaluated their antibacterial and antifungal activities, finding some compounds with activity comparable to standard antibiotics (Reddy & Reddy, 2010).

Reactivity and Biological Activity

1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine derivatives are also researched for their reactivity in various chemical processes. For instance, Musiol and Moroder (2001) described the use of N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, related derivatives, as reagents for converting primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001).

Structural Analysis and Characterization

There has been significant research into the molecular structures of benzodiazol-2-amine derivatives. Abdel Ghani and Mansour (2012) conducted structural studies on benzimidazol-2-ylmethyl derivatives, applying techniques like DFT/B3LYP method and NBO analysis, revealing insights into the molecular structures and their biological activity (Abdel Ghani & Mansour, 2012).

Potential Therapeutic Applications

The derivatives of 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine are also being studied for potential therapeutic applications. Sharma et al. (2010) synthesized Benzimidazole derivatives and screened them for their antihypertensive activity, finding significant results, highlighting the potential of these compounds in therapeutic settings (Sharma et al., 2010).

Future Directions

The future directions for “1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

properties

IUPAC Name

1-benzyl-6-chlorobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-7-12-13(8-11)18(14(16)17-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYYFRAQIXZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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